molecular formula C25H19N5O B2826822 2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894066-56-9

2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No.: B2826822
CAS No.: 894066-56-9
M. Wt: 405.461
InChI Key: LONUUEMIGAXWLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would have a high degree of aromaticity due to the multiple ring structures, which could impact its chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific conditions and reagents used. The presence of the acetamide group could make it a target for reactions with nucleophiles, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Research into triazolo[4,3-b]pyridazine derivatives and similar heterocyclic compounds has shown promise in the development of new therapeutic agents. For instance, novel N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines, synthesized via Suzuki Coupling, demonstrated inhibition activity against the HCT 116 cancer cell line, indicating potential anticancer properties (Kumar et al., 2019). Additionally, various synthesized heterocyclic compounds incorporating a thiadiazole moiety were evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the potential for agricultural applications as well (Fadda et al., 2017).

Anti-inflammatory and Antihistaminic Effects

The exploration of heterocyclic compounds also extends to anti-inflammatory and antihistaminic effects. For example, a series of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for their in vivo H1-antihistaminic activity on guinea pigs. These compounds showed significant protection against histamine-induced bronchospasm, with one compound being found equipotent with the reference standard chlorpheniramine maleate, indicating potential as new class H1-antihistaminic agents (Alagarsamy et al., 2005).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. This could include testing its biological activity, studying its reactivity under various conditions, and investigating potential applications .

Properties

IUPAC Name

2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O/c31-25(16-18-6-8-20(9-7-18)19-4-2-1-3-5-19)27-22-12-10-21(11-13-22)23-14-15-24-28-26-17-30(24)29-23/h1-15,17H,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONUUEMIGAXWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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